An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications
An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-methoxypyrimidin-5-ol. This heterocyclic compound, a substituted pyrimidine, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. This document summarizes its known chemical data, provides inferred synthetic and analytical methodologies based on related compounds, and explores potential, albeit currently undocumented, biological roles to guide future research.
Chemical Properties and Structure
4-Methoxypyrimidin-5-ol exists in tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one . The vast majority of available data refers to this keto tautomer.
Nomenclature and Identifiers
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Systematic Name (IUPAC): 5-methoxy-1H-pyrimidin-6-one[1]
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Common Names: 4-Methoxypyrimidin-5-ol, 5-Methoxypyrimidin-4-ol[1]
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CAS Number: 71133-22-7[1]
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PubChem CID: 581046[1]
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Molecular Formula: C₅H₆N₂O₂[1]
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Molecular Weight: 126.11 g/mol [1]
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InChI Key: WOKGGVGWBXBJPK-UHFFFAOYSA-N[1]
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SMILES: COC1=CN=CNC1=O[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-methoxypyrimidin-4(3H)-one is presented in Table 1. These values are primarily computed data from the PubChem database.
| Property | Value | Source |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| XLogP3-AA | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 126.042927438 Da | PubChem[1] |
| Monoisotopic Mass | 126.042927438 Da | PubChem[1] |
| Topological Polar Surface Area | 50.7 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 183 | PubChem[1] |
Structural Representation
The chemical structure of the two tautomers, 4-methoxypyrimidin-5-ol and 5-methoxypyrimidin-4(3H)-one, is depicted below.
Synthesis and Purification (Proposed Methodologies)
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol
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To a solution of sodium methoxide in anhydrous ethanol, add diethyl 2-methoxymalonate and formamide.
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Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
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The resulting precipitate, 5-methoxypyrimidin-4,6-diol, can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Selective Dehydroxylation/Reduction
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The selective removal of one hydroxyl group from 5-methoxypyrimidin-4,6-diol to yield 4-methoxypyrimidin-5-ol is a challenging step that may require protecting group chemistry or specific reduction conditions. A potential approach could involve conversion of the diol to a dichloropyrimidine followed by selective hydrolysis or reduction.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods.
Spectroscopic Analysis (Anticipated Data)
While experimental spectra for 4-methoxypyrimidin-5-ol are not publicly available, the following are anticipated features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), and aromatic protons on the pyrimidine ring. The position of the N-H proton signal in the keto tautomer would be highly dependent on the solvent and concentration and may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show signals for the methoxy carbon, and the carbons of the pyrimidine ring, including a carbonyl carbon in the keto form.
Mass Spectrometry (MS)
The PubChem entry for 5-methoxypyrimidin-4-ol lists GC-MS data, with a top peak at m/z 126, corresponding to the molecular ion [M]⁺.[1]
Potential Biological Activity and Signaling Pathways
The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer and antiviral agents. The activity of these molecules is often attributed to their ability to act as mimics of endogenous nucleobases, thereby interfering with nucleic acid synthesis or other cellular processes.
While no specific biological activities or signaling pathway involvements have been reported for 4-methoxypyrimidin-5-ol, its structure suggests several avenues for investigation.
Inferred Logical Relationships for Biological Investigation
The following diagram outlines a logical workflow for the initial biological evaluation of 4-methoxypyrimidin-5-ol and its derivatives.
